- Preparation of cyclic amidines, Germany, , ,

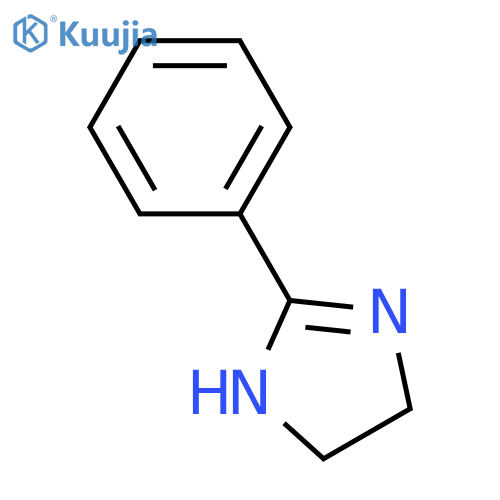

Cas no 936-49-2 (2-Phenyl-2-imidazoline)

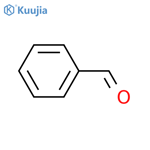

2-Phenyl-2-imidazoline structure

Nom du produit:2-Phenyl-2-imidazoline

Numéro CAS:936-49-2

Le MF:C9H10N2

Mégawatts:146.189101696014

MDL:MFCD00005180

CID:40338

PubChem ID:13639

2-Phenyl-2-imidazoline Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Phenyl-4,5-dihydro-1H-imidazole

- 2-Phenylimidazoline

- 2-Phenyl-2-imidazoline

- 4,5-Dihydro-2-phenyl-1H-imidazole

- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)

- 2-Phenyl-4,5-dihydroimidazole

- 2PZ-L

- B 31

- Curezol2PZ-L

- NSC 54747

- Veba B 31

- Vestagon B 31

- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)

- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)

- Curezol 2PZ-L

- Curezol 2PZL-T

- Eutomer B 31

- Jietongda SA 31

- SA 31

- 2-Phenyl-4,5-dihydro-1H-imidazole #

- AC-11337

- E78R99DCH8

- EN300-29510

- 2-IMIDAZOLINE, 2-PHENYL-

- MFCD00005180

- STK367860

- EC 213-313-4

- W-100236

- 2-Phenyl-2-imidazoline, >=96% (HPLC)

- BRN 0119250

- DTXSID5061322

- 936-49-2

- NSC54747

- EINECS 213-313-4

- 1H-Imidazole,5-dihydro-2-phenyl-

- STR05026

- BDBM50240363

- 2-Phenyl-1H-Imidazoline

- NS00008391

- F1995-0381

- CS-0008348

- 5-23-06-00425 (Beilstein Handbook Reference)

- 1H-Imidazole, 4,5-dihydro-2-phenyl-

- 2-phenyl imidazoline

- D78018

- Z283858536

- AKOS001429412

- 4,5-dihydro-2-phenylimidazole

- P0685

- NSC-54747

- Q63392122

- CHEMBL274548

- SCHEMBL105024

- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline

-

- MDL: MFCD00005180

- Piscine à noyau: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)

- La clé Inchi: BKCCAYLNRIRKDJ-UHFFFAOYSA-N

- Sourire: N1CCNC=1C1C=CC=CC=1

Propriétés calculées

- Qualité précise: 146.08400

- Masse isotopique unique: 146.084

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 157

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 24.4A^2

- Le xlogp3: 0.9

Propriétés expérimentales

- Couleur / forme: Cristaux blancs

- Dense: 1,15 g/cm3

- Point de fusion: 100.0 to 103.0 deg-C

- Point d'ébullition: 181°C/20mmHg(lit.)

- Point d'éclair: Température Fahrenheit: 303.8°f

Degrés Celsius: 151 ° C - Indice de réfraction: 1.5600 (estimate)

- Coefficient de répartition de l'eau: Désintégration

- Le PSA: 24.39000

- Le LogP: 0.80080

- λ max: 325(lit.)

- Solubilité: Pas encore déterminé

2-Phenyl-2-imidazoline Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Danger

- Description des dangers: H302-H315-H319

- Déclaration d'avertissement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Numéro de transport des marchandises dangereuses:UN 3263 8/PG 2

- Wgk Allemagne:3

- Code de catégorie de danger: 22-38-41-50/53

- Instructions de sécurité: S26-S36/37/39-S45-S37/39

- RTECS:NJ4395500

-

Identification des marchandises dangereuses:

- TSCA:Yes

- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature(BD23178)

- Terminologie du risque:R36/37/38

- Groupe d'emballage:Ⅲ

2-Phenyl-2-imidazoline Données douanières

- Code HS:2933290090

- Données douanières:

Code douanier chinois:

29332909090Résumé:

29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2-Phenyl-2-imidazoline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9461131-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 100g |

RMB 59.20 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 100g |

¥76.0 | 2021-09-08 | ||

| abcr | AB140695-25 g |

2-Phenyl-2-imidazoline, 95%; . |

936-49-2 | 95% | 25 g |

€47.50 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 25g |

¥36.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 1kg |

¥576.0 | 2021-09-08 | ||

| Ambeed | A591130-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 25g |

$17.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-500g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 500g |

¥296.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |

2-Phenyl-2-imidazoline |

936-49-2 | 50g |

¥434.73 | 2023-11-21 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-100g |

2-Phenyl-2-imidazoline |

936-49-2 | >98.0%(HPLC) | 100g |

¥93.90 | 2023-09-01 | |

| Enamine | EN300-29510-10.0g |

2-phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 93.0% | 10.0g |

$22.0 | 2025-03-21 |

2-Phenyl-2-imidazoline Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Hydrogen sulfide

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Ethanol ; 1 h, reflux; cooled

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Référence

- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation, RSC Advances, 2015, 5(76), 62194-62201

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux

Référence

- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines, Journal of Organic Chemistry, 2013, 78(8), 4158-4164

Synthetic Routes 4

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Référence

- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene, Synlett, 2006, (2), 227-230

Synthetic Routes 6

Conditions de réaction

1.1 Solvents: Acetonitrile

Référence

- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations, Tetrahedron, 1986, 42(5), 1449-60

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Référence

- Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochlorite, Synthesis, 2007, (13), 1939-1942

Synthetic Routes 8

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Référence

- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine, Tetrahedron, 2007, 63(6), 1474-1480

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Dichloromethane ; 30 min, 0 °C

1.2 Reagents: N-Bromosuccinimide ; overnight, rt

1.3 Reagents: Sodium dithionite Solvents: Water

1.2 Reagents: N-Bromosuccinimide ; overnight, rt

1.3 Reagents: Sodium dithionite Solvents: Water

Référence

- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates, Tetrahedron, 2007, 63(3), 638-643

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Water ; 30 min, rt

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

Référence

- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002

Synthetic Routes 12

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C

Référence

- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt

Référence

- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation, Monatshefte fuer Chemie, 2007, 138(6), 579-583

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

Référence

- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity, Sustainable Chemistry and Pharmacy, 2023, 34,

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: Sulfur ; 2.5 min, rt

Référence

- Microwave-assisted facile and convenient synthesis of imidazolines, Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356

Synthetic Routes 17

Conditions de réaction

1.1 Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Référence

- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons, ARKIVOC (Gainesville, 2018, (7), 131-142

Synthetic Routes 18

Conditions de réaction

1.1 Solvents: tert-Butanol ; 20 min, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

Référence

- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide, Synthesis, 2011, (10), 1599-1603

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C

Référence

- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles, Journal of Organic Chemistry, 2007, 72(12), 4440-4448

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C

Référence

- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives, Synthesis, 2013, 45(18), 2525-2532

2-Phenyl-2-imidazoline Raw materials

- Tert-BUTYL ISOCYANIDE

- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide

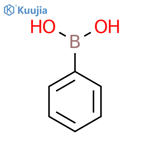

- Phenylboronic acid

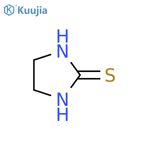

- 2-Imidazolidinethione

- Iodobenzene

- Benzaldehyde

2-Phenyl-2-imidazoline Preparation Products

2-Phenyl-2-imidazoline Littérature connexe

-

Michalina Anio?a,Andrzej Katrusiak,Reza Kia CrystEngComm 2012 14 6424

-

Xianhai Tian,Lina Song,Ertong Li,Qiang Wang,Wenquan Yu,Junbiao Chang RSC Adv. 2015 5 62194

-

Myungmo Lee,Young-Ju Lee,Eunyoung Park,Yohan Park,Min Woo Ha,Suckchang Hong,Yeon-Ju Lee,Taek-Soo Kim,Mi-hyun Kim,Hyeung-geun Park Org. Biomol. Chem. 2013 11 2039

-

Shuaishuai Shang,Shenni Li,Changjun Peng,Honglai Liu,Jun Hu J. Mater. Chem. C 2023 11 7397

-

Jing Li,Degong Jia,Zengjing Guo,Yangqing Liu,Yinong Lyu,Yu Zhou,Jun Wang Green Chem. 2017 19 2675

936-49-2 (2-Phenyl-2-imidazoline) Produits connexes

- 504-74-5(Imidazolidine)

- 930-52-9(2-Ethyl-2-imidazoline)

- 59-98-3(Tolazoline)

- 120-93-4(imidazolidin-2-one)

- 96-45-7(2-Imidazolidinethione)

- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)

- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))

- 5465-96-3(2-Nitroamino-2-imidazoline)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)

Fournisseurs recommandés

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot